molecular formula C20H16O4 B1245065 2,3-Dihydro-2,3-dihydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one CAS No. 159853-37-9

2,3-Dihydro-2,3-dihydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one

Cat. No.: B1245065
CAS No.: 159853-37-9
M. Wt: 320.3 g/mol
InChI Key: GMMBTTCHJJMJKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2, 3-Dihydro-2, 3-dihydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one belongs to the class of organic compounds known as phenylnaphthalenes. Phenylnaphthalenes are compounds containing a phenylnaphthalene skeleton, which consists of a naphthalene bound to a phenyl group. 2, 3-Dihydro-2, 3-dihydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2, 3-dihydro-2, 3-dihydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one is primarily located in the membrane (predicted from logP). Outside of the human body, 2, 3-dihydro-2, 3-dihydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one can be found in fruits. This makes 2, 3-dihydro-2, 3-dihydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one a potential biomarker for the consumption of this food product.
2,3-dihydro-2,3-dihydroxy-4-(4-methoxyphenyl)-1H-phenalen-1-one is an ortho- and peri-fused tricyclic hydrocarbon.

Properties

CAS No.

159853-37-9

Molecular Formula

C20H16O4

Molecular Weight

320.3 g/mol

IUPAC Name

2,3-dihydroxy-4-(4-methoxyphenyl)-2,3-dihydrophenalen-1-one

InChI

InChI=1S/C20H16O4/c1-24-13-8-5-11(6-9-13)14-10-7-12-3-2-4-15-16(12)17(14)19(22)20(23)18(15)21/h2-10,19-20,22-23H,1H3

InChI Key

GMMBTTCHJJMJKQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C3C(C(C(=O)C4=CC=CC(=C43)C=C2)O)O

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(C(C(=O)C4=CC=CC(=C43)C=C2)O)O

melting_point

175-177°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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